molecular formula C14H15N3O2 B177488 5-Nitro-8-(piperidin-1-yl)quinoline CAS No. 142315-99-9

5-Nitro-8-(piperidin-1-yl)quinoline

Cat. No.: B177488
CAS No.: 142315-99-9
M. Wt: 257.29 g/mol
InChI Key: MJKNJLAZNNSLRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-8-(piperidin-1-yl)quinoline: is an organic compound with the molecular formula C14H15N3O2 and a molecular weight of 257.29 g/mol . This compound is characterized by a quinoline core substituted with a nitro group at the 5-position and a piperidinyl group at the 8-position.

Safety and Hazards

The safety data sheet (SDS) for 5-Nitro-8-(piperidin-1-yl)quinoline indicates that it is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

Mechanism of Action

Mode of Action

It is known that the piperidine nucleus plays a crucial role in the inhibitory effect of similar compounds

Pharmacokinetics

The compound’s molecular weight of 257.3 suggests it may have suitable properties for absorption and distribution, but further studies are required to confirm this.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how 5-Nitro-8-(piperidin-1-yl)quinoline interacts with its targets. For instance, the compound is recommended to be stored at 2-8°C , suggesting that temperature could influence its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Nitro-8-(piperidin-1-yl)quinoline typically involves the following steps:

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

5-Nitro-8-(piperidin-1-yl)quinoline is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine:

In medicinal chemistry, this compound has shown potential as an inhibitor of certain enzymes and receptors. It is being investigated for its antimicrobial and anticancer properties. The nitro group and piperidinyl moiety contribute to its biological activity .

Industry:

The compound is used in the development of materials with specific electronic and optical properties. It is also employed in the synthesis of dyes and pigments .

Comparison with Similar Compounds

Uniqueness:

This compound is unique due to the presence of both the nitro and piperidinyl groups, which confer specific chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

5-nitro-8-piperidin-1-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c18-17(19)12-6-7-13(16-9-2-1-3-10-16)14-11(12)5-4-8-15-14/h4-8H,1-3,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKNJLAZNNSLRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389525
Record name 5-nitro-8-(piperidin-1-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142315-99-9
Record name 5-nitro-8-(piperidin-1-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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